2-(Cyanomethyl)benzene-1-sulfonyl chloride
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Overview
Description
2-(Cyanomethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO2S. It is a white to off-white powder with a melting point of 109-111°C . This compound is known for its reactivity due to the presence of both a sulfonyl chloride group and a cyanomethyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)benzene-1-sulfonyl chloride typically involves the reaction of 2-(Cyanomethyl)benzenesulfonyl chloride with various reagents under controlled conditions. One common method involves the reaction of 2-(Cyanomethyl)benzenesulfonyl chloride with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Addition Reactions: The cyanomethyl group can participate in addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, acids
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonate Thioesters: Formed by the reaction with thiols
Scientific Research Applications
2-(Cyanomethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The cyanomethyl group can participate in addition reactions, forming new bonds and modifying the structure of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyanomethyl)benzenesulfonyl fluoride
- 2-(Cyanomethyl)benzenesulfonyl bromide
- 2-(Cyanomethyl)benzenesulfonyl iodide
Uniqueness
2-(Cyanomethyl)benzene-1-sulfonyl chloride is unique due to its dual functional groups, which provide a combination of reactivity and versatility in organic synthesis. The presence of both a sulfonyl chloride and a cyanomethyl group allows for a wide range of chemical transformations, making it a valuable intermediate in various applications .
Properties
IUPAC Name |
2-(cyanomethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-13(11,12)8-4-2-1-3-7(8)5-6-10/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBPIKYUENXQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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